REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[I:11]>C(O)C>[Cl:1][C:2]1[C:3]([I:11])=[C:4]([CH:5]=[CH:6][CH:7]=1)[NH2:8]
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)[N+](=O)[O-])I
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Name
|
stannous chloride dihydrate
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 70° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with ice cold water (150 mL) and PH
|
Type
|
ADDITION
|
Details
|
was made slightly basic by addition of saturated aqueous sodium carbonate solution
|
Type
|
EXTRACTION
|
Details
|
before being extracted with ethyl acetate (4×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |